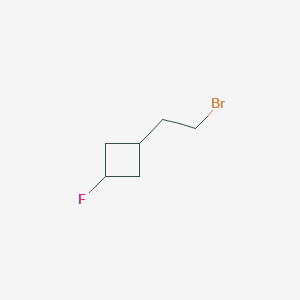

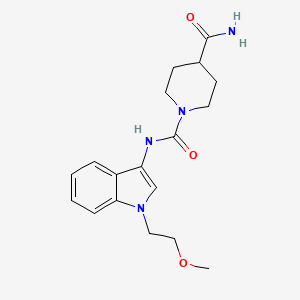

![molecular formula C16H15N3O3S2 B2849050 (Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 681171-20-0](/img/structure/B2849050.png)

(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate” is a complex organic compound. It contains a benzo[d]thiazole moiety, which is a type of heterocyclic compound that has gained significant attention due to its broad spectrum of important bioactivities .

Scientific Research Applications

Synthesis and Reactivity

Research on the titled compound involves its synthesis and subsequent reactions. Mohamed (2021) describes the synthesis of derivatives like ethyl iminothiazolopyridine-4-carboxylate, obtained through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in certain conditions. The study also elaborates on further synthesis processes leading to the creation of new compounds, underlining the compound's reactivity and versatility in forming new structures (Mohamed, 2021).

Structural Analysis

Structural analysis of related compounds provides insight into their molecular arrangements and interactions. For example, the study of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate by Lynch and Mcclenaghan (2004) investigates molecular associations and hydrogen-bonded structures, which are crucial in understanding the chemical behavior and potential applications of these compounds (Lynch & Mcclenaghan, 2004).

Photophysical Properties

The photophysical properties of certain derivatives are also of interest. Amati et al. (2010) studied the photochemical reactions and fluorescence characteristics of related compounds, such as ethyl 3-phenylisothiazole-4-carboxylate. Understanding these properties can lead to applications in fields like photochemistry and material science (Amati et al., 2010).

Biological Applications

While specific information on the biological applications of the (Z)-ethyl compound is limited, studies on related compounds hint at possible directions. For instance, Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, exploring their anticancer properties. Such research underscores the potential of thiazole derivatives in medicinal chemistry, including their possible therapeutic applications (Osmaniye et al., 2018).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to have a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-inflammatory effects. These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

For instance, some benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation . This suggests that the compound may exert its effects by modulating the activity of key enzymes involved in prostaglandin biosynthesis.

Biochemical Pathways

Benzothiazole derivatives have been reported to affect several biochemical pathways. For instance, they can inhibit the cyclo-oxygenase pathway, which is involved in the biosynthesis of prostaglandins . By inhibiting this pathway, benzothiazole derivatives can potentially reduce inflammation and pain. Additionally, benzothiazole derivatives have been reported to have anti-cancer activity, suggesting that they may also affect pathways involved in cell proliferation and survival .

Result of Action

Given the reported biological activities of benzothiazole derivatives, it can be inferred that the compound may exert anti-inflammatory, anti-bacterial, anti-tuberculosis, and anti-cancer effects . These effects could result from the compound’s interaction with its targets and its influence on key biochemical pathways.

Properties

IUPAC Name |

ethyl 2-(1,3-benzothiazole-6-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-4-22-15(21)13-9(2)19(3)16(24-13)18-14(20)10-5-6-11-12(7-10)23-8-17-11/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJVBGCOUPEEDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC3=C(C=C2)N=CS3)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

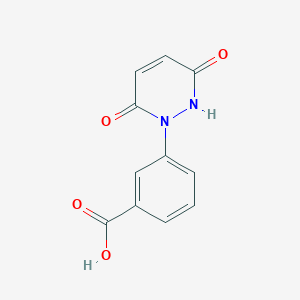

![3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2848968.png)

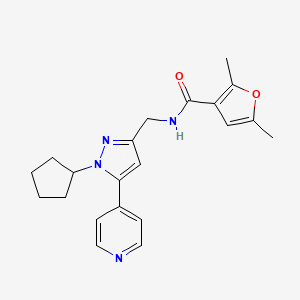

![4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2848969.png)

![3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

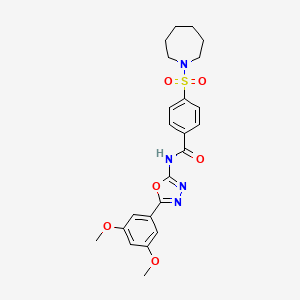

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848972.png)

![(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2848975.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2848986.png)

![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)